Peimine

Description

Peimine has been reported in Fritillaria ebeiensis, Fritillaria monantha, and other organisms with data available.

structure

Structure

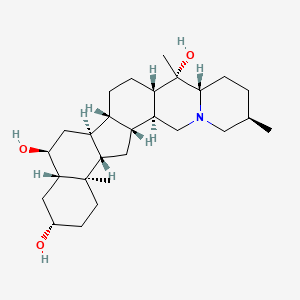

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24-,25-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKLSMSEHKDIIP-BZMYINFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70910283 | |

| Record name | Cevane-3,6,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23496-41-5, 107299-20-7, 135636-54-3 | |

| Record name | Peimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23496-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verticine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wanpeinine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107299207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zhebeinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135636543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cevane-3,6,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23496-41-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERTICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34QDF8UFSY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Landscape of Peimine: A Technical Guide for Researchers

An in-depth exploration of the multifaceted pharmacological properties of Peimine, an isosteroidal alkaloid derived from Fritillaria species. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing this compound's mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential.

Executive Summary

This compound, a principal bioactive constituent of the bulbs of Fritillaria plants, has a long history of use in traditional medicine for treating respiratory ailments. Modern pharmacological research has substantiated and expanded upon these traditional uses, revealing a broad spectrum of activities, including potent anti-inflammatory, anticancer, and antitussive effects. This guide synthesizes the current understanding of this compound's pharmacological profile, presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing the intricate signaling pathways through which it exerts its effects. The evidence presented herein underscores the potential of this compound as a lead compound for the development of novel therapeutics.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory activity across a range of in vitro and in vivo models. Its primary mechanism involves the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

Mechanism of Action

This compound's anti-inflammatory effects are largely attributed to its ability to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to prevent the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[3] This, in turn, downregulates the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2]

Simultaneously, this compound inhibits the phosphorylation of key MAPK family members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[2] The inhibition of these pathways further contributes to the reduced production of inflammatory cytokines and mediators.[1]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantified in various studies. The following table summarizes key findings.

| Model System | Stimulant | Analyte | Concentration of this compound | Inhibition/Effect | Reference |

| RAW 264.7 Macrophages | LPS | TNF-α, IL-6, IL-1β | 0-25 mg/L | Significant inhibition | [2] |

| HMC-1 Mast Cells | PMACI | IL-6, IL-8, TNF-α | 10, 25, 50 µg/mL | Significant inhibition | [1] |

| Mouse Chondrocytes | IL-1β | Nitric Oxide, PGE2 | 5, 10, 20 µg/ml | Significant reduction | [4] |

| A549 Lung Cells | TNF-α | IL-8, MMP-9 | 12.5, 25, 50, 100 µg/mL | Significant reduction | [5] |

Anticancer Properties

This compound has demonstrated promising anticancer activity against a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and migration, and disruption of intracellular signaling pathways critical for cancer cell survival and metastasis.

Mechanism of Action

A key anticancer mechanism of this compound involves the disruption of intracellular calcium (Ca²⁺) homeostasis. In prostate cancer cells, this compound treatment leads to an increase in intracellular Ca²⁺ concentration, which in turn promotes the phosphorylation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and c-Jun N-terminal kinase (JNK).[6] This signaling cascade ultimately inhibits cell growth and invasion while inducing apoptosis.[6]

Additionally, this compound has been shown to regulate the O-GlcNAcylation of USP41 in breast cancer cells, leading to decreased cell viability, proliferation, and migration. In gastric cancer, this compound can induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the MAPK and STAT3 signaling pathways.

Quantitative Data on Anticancer Activity

The cytotoxic and anti-proliferative effects of this compound have been evaluated in numerous cancer cell lines. The following table presents a summary of the reported half-maximal inhibitory concentrations (IC₅₀).

| Cancer Cell Line | Assay | IC₅₀ Value | Reference |

| Prostate (PC-3) | Cell Viability | ~5 µM | [4] |

| Prostate (DU145) | Cell Viability | ~7.5 µM | [4] |

| Prostate (LNCaP) | Cell Viability | ~10 µM | [4] |

| Breast (MCF-7) | Cell Viability | 20 µM (effective dose) | |

| Breast (MDA-MB-231) | Cell Viability | 20 µM (effective dose) | |

| Gastric (MKN-45) | Cell Viability | Significant reduction at tested concentrations | [7] |

Other Pharmacological Effects

Beyond its anti-inflammatory and anticancer properties, this compound exhibits a range of other potentially therapeutic effects.

-

Antitussive and Expectorant: Traditional use of Fritillaria for cough is supported by studies showing this compound's ability to inhibit the cough reflex and increase tracheal mucus secretion.[4]

-

Ion Channel Inhibition: this compound has been shown to inhibit voltage-gated sodium channels (Naᵥ1.7) and potassium channels (hERG, Kᵥ1.3), with IC₅₀ values of 47.2 µM and 43.7 µM, respectively.[4][8] It also modulates muscle-type nicotinic acetylcholine receptors with an IC₅₀ in the low micromolar range.[8]

-

Neuroprotective Effects: There is emerging evidence for the neuroprotective potential of this compound, although this area requires further investigation.

-

Cardiovascular Effects: The inhibitory effect of this compound on the hERG channel suggests potential cardiovascular implications that warrant careful consideration in drug development.[8]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: this compound's inhibition of the NF-κB and MAPK signaling pathways.

Caption: this compound-induced apoptosis via the Ca²⁺/CaMKII/JNK pathway.

Key Experimental Protocols

This section provides an overview of the methodologies commonly employed in the pharmacological evaluation of this compound.

Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer and non-cancerous cell lines.

-

Methodology (MTT/CCK-8 Assay):

-

Cell Seeding: Plate cells (e.g., A549, PC-3, RAW 264.7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-200 µg/mL or 0-50 µM) for 24, 48, or 72 hours.[5] A vehicle control (e.g., DMSO) is run in parallel.

-

Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 2-4 hours at 37°C.

-

Measurement: For MTT, add a solubilizing agent (e.g., DMSO) and measure the absorbance at ~570 nm. For CCK-8, measure the absorbance directly at ~450 nm.

-

Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC₅₀ values are calculated using non-linear regression analysis.

-

Western Blot Analysis

-

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in specific signaling pathways.

-

Methodology:

-

Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS) for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p-ERK, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Densitometry is used to quantify the protein bands, which are normalized to a loading control (e.g., β-actin or GAPDH).

-

Animal Models

-

Objective: To evaluate the in vivo efficacy of this compound in models of disease.

-

Methodology (LPS-induced Acute Lung Injury Model):

-

Acclimatization: Acclimate male BALB/c mice for one week.

-

Treatment: Administer this compound (e.g., 20-50 mg/kg) or vehicle via oral gavage or intraperitoneal injection for a specified period (e.g., 7 days) prior to LPS challenge.

-

Induction of Injury: Anesthetize the mice and intratracheally instill LPS (e.g., 5 mg/kg) to induce acute lung injury.

-

Sample Collection: Euthanize the mice at a specific time point (e.g., 6-24 hours) after LPS administration. Collect bronchoalveolar lavage fluid (BALF) and lung tissues.

-

Analysis: Analyze BALF for total and differential cell counts and protein concentration. Process lung tissue for histopathological examination (H&E staining) and measurement of inflammatory markers (e.g., MPO activity, cytokine levels via ELISA or qPCR).

-

Conclusion and Future Directions

This compound, a natural isosteroidal alkaloid from Fritillaria species, has demonstrated a compelling and diverse pharmacological profile. Its potent anti-inflammatory and anticancer activities, underpinned by the modulation of key signaling pathways such as NF-κB, MAPK, and Ca²⁺-mediated apoptosis, position it as a promising candidate for further drug development. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for future research.

Future investigations should focus on several key areas. A more comprehensive evaluation of this compound's pharmacokinetic and pharmacodynamic properties is crucial for its translation into a clinical setting. Elucidating the full spectrum of its molecular targets, including its effects on other ion channels and receptor systems, will provide a more complete understanding of its mechanism of action and potential off-target effects. Furthermore, medicinal chemistry efforts to synthesize more potent and selective derivatives of this compound could lead to the development of novel therapeutics with improved efficacy and safety profiles for a range of inflammatory diseases and cancers. The continued exploration of this fascinating natural product holds significant promise for addressing unmet medical needs.

References

- 1. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits the growth and motility of prostate cancer cells and induces apoptosis by disruption of intracellular calcium homeostasis through Ca2+ /CaMKII/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Quest for Peimine: A Technical Guide to its Discovery and Isolation from Traditional Chinese Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, the bulbs of various Fritillaria species have been a cornerstone of Traditional Chinese Medicine (TCM), revered for their potent antitussive, expectorant, and anti-inflammatory properties. Modern phytochemical investigations have identified the primary bioactive constituents responsible for these therapeutic effects as a group of isosteroidal alkaloids, with Peimine (also known as verticine) being one of the most significant. This technical guide provides an in-depth overview of the discovery and isolation of this compound, offering detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways and experimental workflows.

The Traditional Roots and Modern Discovery of this compound

In TCM, Fritillaria bulbs, known as "Bei Mu," are traditionally used to treat coughs, bronchitis, and other respiratory ailments. The selection and use of specific Fritillaria species can vary based on the desired therapeutic outcome. The empirical knowledge of TCM practitioners has spurred scientific inquiry into the chemical composition of these plants. Early phytochemical studies in the 20th century led to the isolation and characterization of several alkaloids. This compound, a C-27 isosteroidal alkaloid, was identified as a major component and a key contributor to the pharmacological activities of many Fritillaria species, including Fritillaria thunbergii.

Quantitative Analysis of this compound Extraction

The efficiency of this compound extraction is highly dependent on the chosen methodology. The following tables summarize quantitative data from various extraction and purification techniques.

Table 1: Supercritical Fluid Extraction (SFE) of this compound from Fritillaria thunbergii Flowers

| Parameter | Optimal Condition | Yield of Total Alkaloids (mg/g) | Yield of this compound (mg/g) |

| Extraction Time | 2.9 hours | 2.9 | 0.7 |

| Temperature | 61.3 °C | ||

| Pressure | 30.6 MPa | ||

| Co-solvent (Ethanol) | 90.3% |

Table 2: Traditional Solvent Extraction of Total Alkaloids from Fritillaria Bulbs

| Raw Material Amount | Extraction Method | Yield of Crude Alkaloid Mixture |

| 12.65 kg | Maceration with ethanol followed by acid-base extraction | 60 g (0.47% yield) |

Table 3: Purity and Recovery of this compound during Purification

| Purification Step | Starting Material | Purity of this compound | Recovery Rate |

| Macroporous Resin Chromatography | Crude Alkaloid Extract | - | - |

| Preparative HPLC | Partially Purified Fraction | >98% | High |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and purification of this compound from Fritillaria bulbs.

I. Experimental Workflow for this compound Isolation

II. Detailed Methodologies

A. Acid-Base Extraction of Total Alkaloids

This protocol is a classic method for the selective extraction of alkaloids.

-

Maceration:

-

Weigh 1 kg of powdered Fritillaria bulbs.

-

Macerate the powder in 5 L of 70-95% ethanol at room temperature for 24-48 hours with occasional stirring.

-

Filter the mixture and collect the ethanol extract. Repeat the maceration of the plant residue two more times.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a viscous syrup.

-

-

Acid-Base Partitioning:

-

Dissolve the syrup in a 2% aqueous hydrochloric acid solution.

-

Wash the acidic solution with dichloromethane to remove neutral and acidic impurities. Discard the organic layer.

-

Adjust the pH of the aqueous layer to 9-10 with a 10% sodium hydroxide solution.

-

Extract the alkaline solution three times with an equal volume of dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude total alkaloid extract.

-

B. Supercritical Fluid Extraction (SFE)

SFE is a green and efficient alternative for extracting natural products.

-

Sample Preparation:

-

Place 100 g of powdered Fritillaria bulbs into the extraction vessel of a supercritical fluid extractor.

-

-

Extraction Parameters:

-

Set the extraction temperature to 60°C and the pressure to 30 MPa.

-

Use supercritical CO₂ as the primary solvent with 90% ethanol as a co-solvent.

-

Perform the extraction for 3 hours.

-

-

Collection:

-

Collect the extract in a separation vessel.

-

Evaporate the ethanol to obtain the this compound-rich extract.

-

C. Purification by Column Chromatography

This step serves to separate this compound from other alkaloids and impurities.

-

Stationary Phase:

-

Pack a glass column with silica gel or a macroporous resin (e.g., HPD100).

-

-

Mobile Phase:

-

A gradient of chloroform and methanol is commonly used for silica gel chromatography.

-

For macroporous resin, a stepwise elution with increasing concentrations of ethanol in water is effective.

-

-

Elution and Fraction Collection:

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

D. Final Purification by Preparative HPLC

Preparative HPLC is employed to achieve high-purity this compound.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water, often with a small amount of an amine modifier like diethylamine to improve peak shape.

-

Injection and Elution:

-

Dissolve the this compound-rich fractions from column chromatography in the mobile phase.

-

Inject the solution onto the preparative HPLC column.

-

Elute with the mobile phase under isocratic or gradient conditions.

-

-

Fraction Collection:

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound. Verify the purity using analytical HPLC.

-

Mechanism of Action: Inhibition of Inflammatory Signaling Pathways

This compound exerts its potent anti-inflammatory effects by modulating key signaling pathways within the cell. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2]

In response to inflammatory stimuli, such as lipopolysaccharide (LPS), signaling cascades are initiated, leading to the activation of IKK (IκB kinase). IKK then phosphorylates IκB, an inhibitory protein bound to NF-κB. This phosphorylation leads to the degradation of IκB, releasing NF-κB to translocate into the nucleus. In the nucleus, NF-κB acts as a transcription factor, promoting the expression of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. The MAPK pathway, also activated by inflammatory stimuli, further contributes to the inflammatory response. This compound intervenes in this process by inhibiting the phosphorylation of IKK and key components of the MAPK pathway, thereby preventing the activation of NF-κB and subsequent production of inflammatory mediators.[1]

Conclusion

The journey from the traditional use of Fritillaria in Chinese medicine to the modern scientific understanding of this compound's pharmacological activity is a testament to the value of ethnobotanical knowledge in drug discovery. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to efficiently isolate and study this compound. A thorough understanding of its mechanism of action, particularly its role in modulating inflammatory signaling pathways, opens avenues for the development of novel therapeutics for a range of inflammatory and respiratory diseases. Further research into optimizing extraction and purification processes, as well as exploring the full therapeutic potential of this compound, is warranted.

References

- 1. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

Peimine's Role in Modulating Ion Channels in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peimine, a major isosteroid alkaloid derived from the bulbs of Fritillaria species, has a long history of use in traditional Chinese medicine for its antitussive, anti-inflammatory, and analgesic properties. Modern pharmacological research is beginning to uncover the molecular mechanisms underlying these therapeutic effects, with a significant focus on the modulation of ion channels in neuronal and other excitable cells. This technical guide provides an in-depth analysis of the current understanding of this compound's interactions with various ion channels, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows. The evidence indicates that this compound is a multi-target compound, influencing several key voltage-gated and ligand-gated ion channels, which underpins its potential for development as a novel therapeutic agent for a range of neurological and inflammatory disorders.

Quantitative Data on this compound-Ion Channel Interactions

The following table summarizes the quantitative data from studies investigating the effects of this compound on different ion channels. This data is crucial for understanding the potency and selectivity of this compound's modulatory actions.

| Ion Channel Target | Effect | IC50 Value | Experimental System | Reference |

| Nav1.7 (Voltage-Gated Sodium Channel) | Inhibition / Block | Not specified, but confirmed blockade | HEK 293 cells stably expressing Nav1.7 | |

| Kv1.3 (Voltage-Gated Potassium Channel) | Inhibition | Not specified, but preferably inhibited over Nav1.7 | HEK 293 cells stably expressing Kv1.3 | [1] |

| hERG (human Ether-a-go-go-Related Gene) | Inhibition | 43.7 µM | HEK 293 cells expressing hERG channels | [2] |

| Muscle-type nAChR (Nicotinic Acetylcholine Receptor) | Reversible Blockade (Non-competitive) | Low micromolar range (~1-3 µM) | Xenopus oocytes expressing muscle-type nAChRs | [3][4] |

Mechanisms of Ion Channel Modulation by this compound

This compound exhibits a complex pharmacological profile by interacting with multiple types of ion channels, which are critical for controlling neuronal excitability and signaling.

Voltage-Gated Ion Channels

Voltage-gated ion channels are fundamental to the generation and propagation of action potentials in neurons.[5][6] this compound's ability to modulate these channels is central to its analgesic and neuro-modulatory effects.

-

Voltage-Gated Sodium Channel (Nav1.7): this compound has been shown to block the Nav1.7 channel.[1] This channel is predominantly expressed in peripheral sensory neurons and is a key player in pain signaling. The inhibition of Nav1.7 by this compound is a likely mechanism for its observed pain-relieving properties.[3]

-

Voltage-Gated Potassium Channels (Kv1.3 and hERG): this compound demonstrates a preferential inhibition of the Kv1.3 channel, which is expressed in lymphocytes and other non-excitable cells, linking this action to its anti-inflammatory effects.[3] Additionally, this compound inhibits hERG potassium channels in a concentration-dependent manner with an IC50 of 43.7μM.[2] This inhibition is linked to the channel's inactivation state. The interaction involves the Y652 residue, which has been identified as a critical binding site for this compound on the hERG channel.[2]

Ligand-Gated Ion Channels

Beyond voltage-gated channels, this compound also interacts with ligand-gated ion channels, which are crucial for synaptic transmission.

-

Nicotinic Acetylcholine Receptors (nAChRs): this compound acts as a reversible, non-competitive antagonist of muscle-type nAChRs with a high affinity in the low micromolar range.[3][4][7] Its mechanism of inhibition is multifaceted and includes:

-

Open-Channel Blockade: this compound physically obstructs the channel pore when it is in the open state, an effect that is voltage-dependent.[3][4]

-

Enhancement of Desensitization: It accelerates the decay of the acetylcholine-elicited current (IACh), indicating that it promotes the transition of the receptor to a desensitized (non-responsive) state.[3][4][7]

-

Resting-State Blockade: this compound can also inhibit the receptor even before it is activated by acetylcholine, suggesting an interaction with the channel in its resting state.[3][4]

-

Virtual docking and molecular dynamics studies support these functional findings, showing that this compound can bind to multiple sites on the nAChR, primarily within the transmembrane domain.[3][4]

Signaling Pathways and Logical Relationships

The interaction of this compound with multiple ion channels results in a complex modulation of neuronal signaling. The following diagrams illustrate these relationships.

Caption: this compound's multi-target action on ion channels leading to reduced neuronal excitability.

Caption: this compound's multifaceted mechanism for inhibiting nicotinic acetylcholine receptors (nAChRs).

Key Experimental Protocols

The primary technique used to elucidate the effects of this compound on ion channels is the whole-cell patch-clamp method.[1][2] This electrophysiological technique allows for the precise measurement of ionic currents across the entire cell membrane.

Whole-Cell Patch-Clamp Recording Protocol

This protocol is a generalized procedure based on standard methodologies cited in the literature for studying ion channels in cell lines like HEK 293 or in Xenopus oocytes.[8][9][10][11]

5.1.1 Materials and Solutions

-

Cells: HEK 293 cells stably transfected with the ion channel of interest (e.g., Nav1.7, Kv1.3, hERG) or Xenopus oocytes with expressed channels.

-

External Solution (Artificial Cerebrospinal Fluid - ACSF, typical composition): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, and 25 mM glucose. The solution should be bubbled with 95% O₂–5%CO₂ to maintain a pH of 7.4.[10]

-

Internal (Pipette) Solution (typical composition for potassium channels): 130 mM KCl, 5 mM NaCl, 1 mM MgCl₂, 0.4 mM CaCl₂, 10 mM HEPES, and 11 mM EGTA. The pH is adjusted to 7.3 with KOH. Osmolarity should be slightly lower than the external solution.[10]

-

Equipment: Patch-clamp amplifier, micromanipulator, vibration isolation table, microscope, perfusion system, and a computer with data acquisition software.[10][11]

5.1.2 Micropipette Preparation

-

Pull borosilicate glass capillaries using a pipette puller to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.

-

Fire-polish the tip of the micropipette using a microforge to smooth the opening, which facilitates the formation of a high-resistance seal.

-

Fill the micropipette with the filtered internal solution, ensuring no air bubbles are trapped in the tip.[8]

5.1.3 Recording Procedure

-

Plate the cells in a recording chamber on the microscope stage and perfuse with the external solution.

-

Mount the filled micropipette onto the holder connected to the amplifier headstage. Apply slight positive pressure (10-20 mbar) to the pipette to keep the tip clean as it approaches the cell.[8][10]

-

Using the micromanipulator, carefully lower the pipette tip until it touches the membrane of the target cell. A slight increase in resistance will be observed on the amplifier.

-

Release the positive pressure and apply gentle negative pressure (suction) to form a high-resistance "gigaohm seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane. This is the "cell-attached" configuration.[8]

-

To achieve the "whole-cell" configuration, apply a brief pulse of stronger negative pressure to rupture the membrane patch under the pipette tip. This provides electrical and diffusive access to the cell's interior.[8][11]

5.1.4 Data Acquisition

-

Once in whole-cell mode, set the amplifier to voltage-clamp.

-

Apply a specific voltage protocol (e.g., a series of depolarizing voltage steps from a holding potential) to activate the ion channels of interest.

-

Record the resulting ionic currents in the absence (control) and presence of varying concentrations of this compound applied via the perfusion system.

-

To determine the IC50, construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration.

Caption: Standard experimental workflow for whole-cell patch-clamp electrophysiology.

Conclusion and Future Directions

This compound is a pharmacologically active natural compound that modulates the function of key ion channels in neuronal cells, including Nav1.7, Kv1.3, hERG, and muscle-type nAChRs. Its ability to inhibit channels involved in pain transmission (Nav1.7) and inflammation (Kv1.3), as well as its potent, multi-faceted blockade of nAChRs, provides a molecular basis for its traditional therapeutic uses.[1][3]

For drug development professionals, this compound represents a promising scaffold. Its multi-target nature could be advantageous for treating complex conditions involving both pain and inflammation. Future research should focus on:

-

Determining the selectivity profile of this compound across all major subtypes of neuronal sodium, potassium, and calcium channels.

-

Elucidating the precise binding sites on Nav1.7 and Kv1.3 channels to enable structure-activity relationship (SAR) studies for designing more potent and selective analogs.

-

Investigating the effects of this compound on neuronal nAChR subtypes (e.g., α7, α4β2), which are also implicated in inflammation and cognitive processes.[3]

A comprehensive understanding of this compound's interactions with the vast landscape of neuronal ion channels will be critical for harnessing its full therapeutic potential and developing next-generation modulators for neurological and inflammatory diseases.

References

- 1. This compound, a main active ingredient of Fritillaria, exhibits anti-inflammatory and pain suppression properties at the cellular level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits hERG potassium channels through the channel inactivation states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors [mdpi.com]

- 4. This compound, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Advances in Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. Patch Clamp Protocol [labome.com]

- 11. Whole Cell Patch Clamp Protocol [protocols.io]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Initial Anticancer Effects of Peimine

This technical guide provides a comprehensive overview of the initial research into the anticancer properties of this compound, an alkaloid derived from the bulbs of Fritillaria species. The document synthesizes data from various preclinical studies, focusing on the compound's effects on cancer cell viability, its molecular mechanisms of action, and the signaling pathways it modulates. Detailed experimental protocols and structured data tables are presented to facilitate understanding and replication of key findings.

In Vitro Anticancer Activity of this compound and Related Alkaloids

This compound and its related isosteroidal alkaloid, Peiminine, have demonstrated significant cytotoxic and antiproliferative effects across a diverse range of human cancer cell lines. The efficacy of these compounds is dose- and time-dependent, as summarized by the half-maximal inhibitory concentration (IC50) values and effective concentrations observed in various studies.

Table 1: Summary of In Vitro Efficacy of this compound and Peiminine

| Compound | Cancer Type | Cell Line | Efficacy Measurement | Reference(s) |

| This compound | Breast Cancer | MCF-7 | Significant viability inhibition at 5, 10, and 20 µM | [1] |

| This compound | Prostate Cancer | - | Inhibition of cell growth and motility | [2][3] |

| This compound | Gastric Cancer | MKN-45 | Significant reduction in cell viability | [4] |

| This compound | Non-Small-Cell Lung Cancer | A549 | Increased cell viability in an inflammatory model at 25-100 µg/mL | [5] |

| Peiminine | Hepatocellular Carcinoma | HepG2 | IC50: 4.58 µg/mL (24h), 4.05 µg/mL (48h), 3.79 µg/mL (72h) | [6] |

| Peiminine | Colorectal Cancer | HCT-116 | Inhibition of cell proliferation | [7][8] |

| Peiminine | Non-Small-Cell Lung Cancer | H1299 | Dose-dependent reduction in viability (significant at ≥6 µM) | [9] |

Molecular Mechanisms and Signaling Pathways

Initial studies have elucidated several key signaling pathways through which this compound exerts its anticancer effects. These mechanisms primarily involve the induction of apoptosis, cell cycle arrest, and inhibition of inflammatory and proliferative signaling cascades.

Disruption of Calcium Homeostasis via the Ca²⁺/CaMKII/JNK Pathway

In prostate cancer cells, this compound induces apoptosis by disrupting intracellular calcium homeostasis. It triggers endoplasmic reticulum (ER) stress, leading to an influx of Ca²⁺ into the cytoplasm. This activates Calmodulin-dependent protein kinase II (CaMKII), which in turn phosphorylates and activates the c-Jun N-terminal kinase (JNK) pathway, a critical regulator of apoptosis.[2][3]

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is common in cancer. Peiminine has been shown to suppress this pathway in colorectal and lung cancer cells.[7][9][10] By inhibiting key components like PI3K and Akt, Peiminine dephosphorylates the mammalian target of rapamycin (mTOR), leading to the induction of autophagic cell death and apoptosis.[7]

Modulation of MAPK and NF-κB Signaling

In breast cancer cells, this compound suppresses cell growth by inhibiting inflammasome activation.[1] This effect is mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][4] By blocking these pathways, this compound reduces the expression of inflammasome components like NLRP3 and ASC, thereby inhibiting the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.[1]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits the growth and motility of prostate cancer cells and induces apoptosis by disruption of intracellular calcium homeostasis through Ca2+ /CaMKII/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Journey of Peimine Through the Body: A Preclinical Deep Dive into Bioavailability and Pharmacokinetics

For Immediate Release

[CITY, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the bioavailability and pharmacokinetic profile of Peimine in preclinical models. This whitepaper provides a critical resource for understanding the absorption, distribution, metabolism, and excretion (ADME) of this promising natural compound, a major active isosteroidal alkaloid found in the bulbs of Fritillaria species.

This compound has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antitussive, and anticancer effects.[1][2] However, a thorough understanding of its pharmacokinetic properties is paramount for its successful translation into clinical applications. This guide synthesizes available preclinical data to illuminate the key factors influencing this compound's journey through the body.

Quantitative Pharmacokinetic Parameters of this compound

The oral bioavailability of this compound has been reported to be low.[3] Studies in various animal models have quantified its pharmacokinetic parameters following oral administration. A summary of these findings is presented below, offering a comparative overview across different preclinical settings.

Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration of Fritillaria thunbergii Miq. Extract

| Parameter | Male Rats | Female Rats | Reference |

| Tmax (h) | 1.5 ± 0.5 | 1.0 ± 0.4 | [4] |

| Cmax (ng/mL) | 89.6 ± 21.3 | 65.7 ± 18.9 | [4] |

| AUC(0-t) (ng·h/mL) | 468.5 ± 112.4 | 289.3 ± 76.5 | [4] |

| AUC(0-∞) (ng·h/mL) | 523.8 ± 135.7 | 315.6 ± 88.2 | [4] |

| t1/2 (h) | 6.8 ± 2.1 | 4.9 ± 1.5 | [4] |

Data are presented as mean ± SD.

A study investigating the co-administration of Fritillaria thunbergii Miq. extract with Glycyrrhiza uralensis Fisch. couple extract in rats revealed significant alterations in this compound's pharmacokinetic profile, suggesting potential herb-herb interactions.[5][6] While the bioavailability remained largely unchanged, the combination led to a decreased maximum plasma concentration (Cmax) and a prolonged mean residence time (MRT) and half-life (t1/2) of this compound.[5][6]

Table 2: Pharmacokinetic Parameters of this compound in Rats after Oral Administration of Fritillaria thunbergii Miq. Extract Alone and with Glycyrrhiza uralensis Fisch. Couple Extract

| Parameter | F. thunbergii Extract | F. thunbergii & G. uralensis Extract | Reference |

| Tmax (h) | 1.0 ± 0.3 | 2.5 ± 0.8 | [5] |

| Cmax (ng/mL) | 102.4 ± 25.1 | 58.7 ± 15.3 | [5] |

| AUC(0-t) (ng·h/mL) | 512.8 ± 123.5 | 498.6 ± 110.2 | [5] |

| AUC(0-∞) (ng·h/mL) | 589.6 ± 140.7 | 576.4 ± 128.9 | [5] |

| t1/2 (h) | 5.2 ± 1.6 | 8.9 ± 2.5 | [5] |

| MRT(0-∞) (h) | 7.8 ± 2.0 | 12.1 ± 3.1 | [5] |

Data are presented as mean ± SD.

Pharmacokinetic studies in beagle dogs have also been conducted to understand the behavior of this compound after oral administration of Fritillariae ussuriensis Maxim and Fritillariae thunbergii Miq powder.[7]

Table 3: Pharmacokinetic Parameters of this compound in Beagle Dogs after Oral Administration of Fritillaria Powder

| Parameter | Value | Reference |

| Tmax (h) | 1.2 ± 0.3 | [7] |

| Cmax (ng/mL) | 35.6 ± 8.7 | [7] |

| AUC(0-t) (ng·h/mL) | 189.4 ± 45.2 | [7] |

| AUC(0-∞) (ng·h/mL) | 210.8 ± 50.1 | [7] |

| t1/2 (h) | 6.5 ± 1.8 | [7] |

Data are presented as mean ± SD.

Experimental Protocols: A Closer Look at the Methodology

The reliable determination of pharmacokinetic parameters hinges on robust and well-validated experimental protocols. The studies cited in this guide predominantly utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this compound in biological matrices due to its high sensitivity and specificity.[5][7][8]

Animal Models and Drug Administration

-

Rat Studies: Sprague-Dawley or Wistar rats are commonly used.[4][5][8] For oral administration studies, this compound or a Fritillaria extract is typically administered via oral gavage.[4][5]

-

Beagle Dog Studies: Beagle dogs are another preclinical model used for pharmacokinetic analysis.[7] Oral administration is usually performed by encapsulating the powdered drug or extract.[7]

Sample Collection and Preparation

Blood samples are collected at predetermined time points from the tail vein in rats or other appropriate vessels in dogs.[4][7] Plasma is separated by centrifugation and stored at low temperatures (-20°C or -80°C) until analysis.[8][9] Sample preparation often involves protein precipitation or solid-phase extraction to remove interfering substances from the plasma before LC-MS/MS analysis.[8]

LC-MS/MS Analysis

A typical LC-MS/MS method for this compound quantification involves:

-

Chromatographic Separation: A C18 column is commonly used for separation with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid).[7][8]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive ion electrospray ionization (ESI) is employed for detection.[7] The transitions monitored are specific for this compound to ensure accurate quantification.[7]

-

Method Validation: The analytical methods are validated for linearity, precision, accuracy, recovery, and matrix effect to ensure reliable results.[5][8]

Visualizing the Processes

To better illustrate the experimental and biological processes involved in this compound pharmacokinetic studies, the following diagrams have been generated.

Figure 1: A generalized workflow for preclinical pharmacokinetic studies of this compound.

This compound exerts its anti-inflammatory effects, in part, by modulating key signaling pathways. One of the well-documented pathways is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1]

Figure 2: Simplified diagram of this compound's inhibitory effect on the NF-κB signaling pathway.

Absorption, Distribution, and Excretion Insights

Studies have indicated that this compound's absorption is likely pH-dependent and may involve active transport mechanisms.[3] The compound has been shown to be a substrate for P-glycoprotein (P-gp), an efflux transporter that can limit its intestinal absorption and overall bioavailability.[10]

Following absorption, this compound distributes to various tissues.[4] Gender-related differences in tissue distribution have been observed in rats, with male rats generally showing higher drug levels in most tissues compared to females.[4] The excretion of this compound and its metabolites occurs through both urine and feces, with urinary excretion also showing gender-dependent variations.[4]

Future Directions

While significant progress has been made in characterizing the preclinical pharmacokinetics of this compound, further research is warranted. Key areas for future investigation include a more detailed elucidation of its metabolic pathways, including the identification of specific metabolizing enzymes, and a comprehensive assessment of its potential for drug-drug interactions. Moreover, studies on the absolute bioavailability of this compound following intravenous administration are crucial for a complete understanding of its absorption characteristics.

This technical guide serves as a foundational resource for the scientific community, providing a consolidated view of the current knowledge on this compound's bioavailability and pharmacokinetics. The data and methodologies presented herein are intended to support ongoing and future research efforts aimed at unlocking the full therapeutic potential of this promising natural product.

References

- 1. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrative analysis of the steroidal alkaloids distribution and biosynthesis of bulbs Fritillariae Cirrhosae through metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sex dependent pharmacokinetics, tissue distribution and excretion of this compound and peiminine in rats assessed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. Comparative pharmacokinetic studies of this compound and peiminine in rat plasma by LC-MS-MS after oral administration of Fritillaria thunbergii Miq. and Fritillaria thunbergii Miq. - Glycyrrhiza uralensis Fisch. couple extract [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous Determination and Pharmacokinetics of this compound and Peiminine in Beagle Dog Plasma by UPLC-MS/MS after the Oral Administration of Fritillariae ussuriensis Maxim and Fritillariae thunbergii Miq Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of this compound and peiminine in rat plasma by LC-ESI-MS employing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical Pharmacokinetics and Tissue Distribution of Long-Acting Nanoformulated Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

In Vitro Screening of Peimine for Novel Therapeutic Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peimine, an isosteroidal alkaloid, is a primary bioactive constituent isolated from the bulbs of Fritillaria plants, which have been used for centuries in Traditional Chinese Medicine.[1][2] Traditionally utilized for its antitussive, expectorant, and anti-inflammatory properties, modern pharmacological research has revealed a broader spectrum of activities, including anti-cancer and neuroprotective effects.[3][4] The polypharmacological nature of natural compounds like this compound suggests that it may exert its therapeutic effects through multiple molecular targets and pathways.[5] This technical guide provides a comprehensive overview of the in vitro screening methodologies and known molecular targets of this compound, offering a framework for the discovery of novel therapeutic applications.

Established Bioactivities and Therapeutic Targets

In vitro studies have identified several key areas of pharmacological activity for this compound and its related alkaloid, Peiminine. These activities are primarily centered around anti-inflammatory, anti-cancer, and neuromodulatory effects.

Anti-inflammatory and Anti-Allergic Activity

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-8.[2][6] This is achieved primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][6] In human mast cells (HMC-1), this compound was found to inhibit the phosphorylation of IκB-α and suppress the expression of nuclear NF-κB, suggesting its potential for treating mast cell-derived allergic inflammatory diseases.[6] Similarly, Peiminine has been shown to alleviate lipopolysaccharide (LPS)-induced mastitis by inhibiting the AKT/NF-κB, ERK1/2, and p38 signaling pathways.[7]

Anti-Cancer Activity

This compound and its analogues exhibit cytotoxic and anti-proliferative effects across various cancer cell lines. In prostate cancer cells, this compound induces apoptosis by disrupting intracellular calcium homeostasis via the Ca²⁺/CaMKII/JNK pathway.[5] Studies on non-small-cell lung cancer (H1299 cells) and breast cancer (MCF7 cells) have shown that the related compound Peiminine inhibits cell viability in a dose-dependent manner and can induce cell cycle arrest.[4][8] The mechanism often involves the modulation of critical cell survival pathways, such as the PI3K-Akt-mTOR pathway.[4][5][8] For instance, Peiminine has been observed to downregulate carcinogenic markers like PI3K and Akt while increasing the expression of apoptotic markers like p53 and Bax in breast cancer models.[4]

Neuromodulatory and Other Activities

This compound's effects extend to the nervous system, where it modulates the function of various ion channels. It has been identified as a use-dependent inhibitor of voltage-gated sodium channel Nav1.7 and a preferential inhibitor of the potassium channel Kv1.3, which may account for its pain-suppressing properties.[1][3] Furthermore, this compound acts as a blocker of muscle-type nicotinic acetylcholine receptors (nAChRs) with a low micromolar IC50, an interaction that may also contribute to its anti-inflammatory actions.[1][9] It has also been found to inhibit several cytochrome P450 enzymes, including CYP3A4, 2E1, and 2D6, indicating a potential for drug-drug interactions.[10]

Quantitative Data Summary: In Vitro Efficacy of this compound

The following tables summarize the quantitative data from various in vitro studies, providing a comparative look at the effective concentrations of this compound and its related compounds against different molecular targets.

Table 1: Inhibition of Inflammatory and Cellular Targets

| Compound | Target/Assay | Cell Line | IC50 / Effective Concentration | Reference |

|---|---|---|---|---|

| This compound | Nicotinic Acetylcholine Receptor (nAChR) | Xenopus oocytes | ~1-3 µM | [1] |

| This compound | IL-6, IL-8, TNF-α Production | HMC-1 | Significant inhibition at 10-50 µg/mL | [6] |

| This compound | MMP-9 Secretion | A549 | Dose-dependent inhibition at 12.5–100 µg/mL | [2] |

| This compound | CYP3A4 Inhibition | Human Liver Microsomes | IC50: 13.43 µM (Ki: 6.49 µM) | [10] |

| This compound | CYP2E1 Inhibition | Human Liver Microsomes | IC50: 21.93 µM (Ki: 10.76 µM) | [10] |

| this compound | CYP2D6 Inhibition | Human Liver Microsomes | IC50: 22.46 µM (Ki: 11.95 µM) |[10] |

Table 2: Anti-Cancer Activity

| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |

|---|---|---|---|---|

| Peiminine | Breast Carcinoma (MCF7) | MTT Assay | IC50: 5 µg/mL | [4] |

| Peiminine | Non-Small-Cell Lung Cancer (H1299) | Cell Viability | Significant decrease at 6-200 µM | [8] |

| Peiminine | Parkinson's Disease Model (SH-SY5Y) | MTT Assay | Non-toxic up to 4 µM |[11] |

Proposed In Vitro Screening Workflow

A systematic approach is crucial for identifying and validating novel therapeutic targets of natural products like this compound. The workflow below outlines a multi-stage screening process, from broad phenotypic assays to specific target identification.

Caption: A multi-phase workflow for discovering novel therapeutic targets of this compound.

Key Signaling Pathways Modulated by this compound

The anti-inflammatory and anti-cancer effects of this compound are mediated through its interaction with several critical intracellular signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli (like LPS or TNF-α) lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this process.[2][6]

Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation.

MAPK Signaling Pathway

The MAPK family (including ERK, JNK, and p38) regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Various studies indicate that this compound and Peiminine can suppress the phosphorylation and activation of these kinases in response to inflammatory stimuli.[5][7]

Caption: this compound suppresses inflammatory and proliferative signals via the MAPK pathway.

PI3K-Akt-mTOR Signaling Pathway

This pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Peiminine has been shown to inhibit this pathway, leading to reduced viability and apoptosis in cancer cells.[4][5][8]

Caption: Peiminine's anti-cancer effect is partly mediated by PI3K/Akt pathway inhibition.

Detailed Experimental Protocols

The following are standardized protocols for key in vitro assays relevant to the screening of this compound. These should be optimized for specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding : Plate cells (e.g., A549, MCF7, HMC-1) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[2]

-

Data Acquisition : Measure the absorbance at 490-570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Cytokine Secretion Measurement (ELISA)

This protocol is for quantifying the concentration of secreted pro-inflammatory cytokines like TNF-α or IL-6 in cell culture supernatants.

-

Cell Culture and Stimulation : Seed cells (e.g., A549, macrophages) in a 24-well plate and allow them to adhere.

-

Pre-treatment : Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation : Add an inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) to the wells (excluding the negative control). Incubate for a specified time (e.g., 4, 12, or 24 hours).[7]

-

Supernatant Collection : Centrifuge the plate to pellet any detached cells and collect the supernatant. Store at -80°C if not used immediately.

-

ELISA Procedure : Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-6). This typically involves coating the plate with a capture antibody, adding the collected supernatants, adding a detection antibody, followed by a substrate, and finally a stop solution.

-

Data Acquisition : Read the absorbance on a microplate reader at the specified wavelength (usually 450 nm).

-

Analysis : Generate a standard curve using recombinant cytokine standards. Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

Protocol 3: Western Blot Analysis for Protein Phosphorylation

This method is used to detect changes in the phosphorylation state of key signaling proteins (e.g., p-Akt, p-ERK, p-NF-κB p65).[7]

-

Cell Treatment and Lysis : Grow cells to 80-90% confluency in 6-well plates. Treat with this compound and/or stimuli as described in the ELISA protocol. After treatment, wash the cells with ice-cold PBS.

-

Protein Extraction : Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification : Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE : Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis : Strip the membrane and re-probe for the total protein (e.g., total ERK) and a loading control (e.g., β-actin or GAPDH) to normalize the data. Quantify band intensity using densitometry software.

Conclusion and Future Directions

This compound is a promising natural product with a diverse range of biological activities demonstrated through in vitro screening. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and PI3K-Akt, underscores its potential as a therapeutic agent for inflammatory diseases, cancer, and neurological disorders. The screening workflow and protocols detailed in this guide provide a robust framework for researchers to systematically investigate this compound's mechanisms of action and uncover novel therapeutic targets.

Future research should focus on target deconvolution to precisely identify the direct binding partners of this compound. Advanced techniques such as thermal shift assays, affinity chromatography coupled with mass spectrometry, and computational modeling can further elucidate its mechanism of action. Validated in vitro hits must then be advanced to in vivo animal models to assess efficacy, pharmacokinetics, and safety, paving the way for potential clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijper.org [ijper.org]

- 5. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peiminine Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation [mdpi.com]

- 9. This compound, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro effects of this compound on the activity of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peiminine Reduces ARTS-Mediated Degradation of XIAP by Modulating the PINK1/Parkin Pathway to Ameliorate 6-Hydroxydopamine Toxicity and α-Synuclein Accumulation in Parkinson’s Disease Models In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Peimine's Modulatory Effects on the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which Peimine, a major active alkaloid component derived from Fritillaria, exerts its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. The document synthesizes key findings from multiple studies, presenting quantitative data, detailed experimental protocols, and visual representations of the core biological processes and methodologies.

Introduction: this compound and the NF-κB Signaling Pathway

This compound is a principal isosteroid alkaloid extracted from the bulbs of Fritillaria species, which are widely used in traditional medicine for treating respiratory ailments and inflammation.[1] The NF-κB family of transcription factors are central regulators of the inflammatory response.[2] In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1][3] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[4][5] This event unmasks a nuclear localization signal (NLS) on the NF-κB p65 subunit, facilitating its translocation into the nucleus.[3][6] Nuclear p65 then binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2]

This compound has demonstrated significant anti-inflammatory properties by directly intervening in this critical pathway. It effectively suppresses the activation of NF-κB, thereby inhibiting the production of downstream inflammatory mediators.[1][7] This guide elucidates the precise points of intervention and the quantitative impact of this compound on the NF-κB signaling cascade.

Core Technical Details: this compound's Mechanism of Action on NF-κB

This compound's inhibitory effect on the NF-κB pathway is primarily achieved through a multi-step mechanism targeting the canonical activation sequence:

-

Inhibition of IκBα Phosphorylation and Degradation: The foundational step in NF-κB activation is the phosphorylation of IκBα at serine residues Ser32 and Ser36 by the IKK complex.[4][5] Studies have shown that pretreatment with this compound significantly mitigates the phosphorylation of IκBα in response to inflammatory stimuli like LPS.[1][2] By preventing this crucial phosphorylation event, this compound stabilizes the IκBα protein and prevents its subsequent ubiquitination and proteasomal degradation.[1][2]

-

Prevention of p65 Nuclear Translocation: The degradation of IκBα is a prerequisite for the NF-κB p65 subunit to translocate from the cytoplasm to the nucleus.[3][6] By preserving IκBα levels, this compound effectively sequesters the p65 subunit in the cytoplasm.[1][8] This blockade of nuclear translocation is a key outcome of this compound's action, as it directly prevents NF-κB from reaching its genomic targets.[1][2] Experimental evidence from immunofluorescence and western blotting of nuclear fractions confirms a marked reduction in nuclear p65 levels in cells pretreated with this compound.[1][9]

-

Downregulation of Pro-inflammatory Gene Expression: With the inhibition of p65 nuclear translocation, the transcription of NF-κB target genes is suppressed. This compound treatment has been shown to significantly reduce the production and secretion of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in various cell models such as RAW264.7 macrophages and human mast cells (HMC-1).[7][10]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on key markers of the NF-κB signaling pathway as reported in various studies.

| Cell Line | Stimulant | This compound Concentration | Target Analyzed | Observed Effect | Citation(s) |

| RAW264.7 Macrophages | LPS | 0-25 mg/L | TNF-α, IL-6, IL-1β Secretion | Significant dose-dependent inhibition | [7][11] |

| RAW264.7 Macrophages | LPS | 0-25 mg/L | p65 and IκB levels | Significant decrease in p65 and IκB degradation | [7][11] |

| HMC-1 (Human Mast Cells) | PMACI | 10, 25, 50 µg/mL | IL-6, IL-8, TNF-α Production | Significant dose-dependent inhibition | [8][9] |

| HMC-1 (Human Mast Cells) | PMACI | 50 µg/mL | Nuclear NF-κB Expression | Significant suppression | [2][8] |

| HMC-1 (Human Mast Cells) | PMACI | 10, 25, 50 µg/mL | IκB-α Phosphorylation | Significant inhibition at all concentrations | [2][8] |

| Mouse Lung Tissue (ALI model) | LPS | 10 mg/kg (in vivo) | p-IκBα levels | Notable mitigation of LPS-induced increase | [1] |

| Mouse Lung Tissue (ALI model) | LPS | 10 mg/kg (in vivo) | Nuclear NF-κB p65 levels | Prevention of translocation compared to LPS group | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to investigate this compound's effect on the NF-κB pathway.

4.1 Cell Culture and Stimulation

-

Cell Lines: Mouse macrophage cell line RAW264.7 or human mast cell line HMC-1 are commonly used.[1][10]

-

Culture Conditions: Cells are typically cultured in DMEM or a suitable medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[1]

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 6-well or 96-well) and allowed to adhere. They are then pre-treated with various concentrations of this compound (e.g., 0-50 µg/mL) for a specified duration (e.g., 1-2 hours). Following pretreatment, cells are stimulated with an inflammatory agent such as Lipopolysaccharide (LPS, e.g., 100 ng/mL) or a combination of phorbol 12-myristate 13-acetate and calcium ionophore A23187 (PMACI) for a period ranging from 30 minutes to 24 hours, depending on the target being analyzed.[1][10]

4.2 Western Blot Analysis

-

Purpose: To quantify the expression levels of total and phosphorylated proteins in the NF-κB pathway (e.g., p-IκBα, IκBα, p-p65, p65).

-

Lysis and Protein Quantification: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected. Protein concentration is determined using a BCA protein assay kit.[1]

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 30 µg) are loaded onto an SDS-PAGE gel and separated by electrophoresis. The separated proteins are then transferred to a PVDF membrane.[1]

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin). After washing with TBST, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1-2 hours.[1]

-

Detection: Protein bands are visualized using an Enhanced Chemiluminescence (ECL) detection kit and imaged. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin (for whole-cell lysates) or Lamin B1 (for nuclear extracts).[1]

4.3 Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: To measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure: Cell culture supernatants are collected after the stimulation period. The concentrations of TNF-α, IL-6, and IL-1β are quantified using commercially available ELISA kits according to the manufacturer's instructions. The absorbance is measured at 450 nm using a microplate reader, and cytokine concentrations are calculated based on a standard curve.[1][10]

4.4 Immunofluorescence Staining for p65 Translocation

-

Purpose: To visualize the subcellular localization of the NF-κB p65 subunit.

-

Procedure: Cells are grown on glass coverslips. After treatment, they are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with serum. Cells are then incubated with a primary antibody against p65, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488). Nuclei are counterstained with DAPI.

-

Imaging: The coverslips are mounted on slides, and images are captured using a fluorescence or confocal microscope. The nuclear translocation of p65 is observed as an increase in fluorescence intensity within the DAPI-stained nuclear region.[12]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows discussed.

Caption: Canonical NF-κB signaling pathway activation.

Caption: this compound's inhibition of the NF-κB pathway.

Caption: Experimental workflow for Western Blot analysis.

Conclusion